2-(2-Fluorophenyl)-3-butyn-2-ol
Overview
Description
“2-(2-Fluorophenyl)-3-butyn-2-ol” is a chemical compound that contains a fluorophenyl group, a butyn group, and a hydroxyl group. The fluorophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with a fluorine atom attached. The butyn group is a four-carbon chain with a triple bond, and the hydroxyl group consists of an oxygen atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenyl ring with a fluorine atom attached at the 2-position, connected to a four-carbon chain with a triple bond and a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. The compound could potentially undergo reactions at the triple bond, the hydroxyl group, or the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, the presence of the fluorine atom could influence its reactivity and the presence of the hydroxyl group could influence its solubility .Scientific Research Applications
Synthesis and Spectroscopic Analysis : A study explored the synthesis and spectroscopic analysis of a compound related to 2-(2-Fluorophenyl)-3-butyn-2-ol. This compound was used as an intermediate in laboratory reagents, showcasing its application in chemical synthesis and analysis (Praveenkumar et al., 2021).
Fluorescent Sensors for Nitroaromatics : Research on π-electron-rich fluorescent supramolecular polymers, incorporating groups related to this compound, demonstrated their use as selective fluorescent sensors for detecting electron-deficient nitroaromatics. This application is significant in the context of explosive detection (Shanmugaraju et al., 2013).
Catalytic Hydrogenation : A study on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst provided insights into the kinetics and selectivity of the process. This research is relevant for industrial applications where catalytic hydrogenation is used (Vernuccio et al., 2016).
Kinetic Resolution in Synthesis : The lipase-catalyzed kinetic resolution of 3-butyn-2-ol was studied, highlighting its importance as a building block in synthesizing enantioselective compounds (Nakamura et al., 1998).
Synthesis of Telechelic Oligomers : Research on the synthesis of telechelic oligomers with fluorophenyl ketone end groups, using dienes related to this compound, was conducted. This study has implications for polymer chemistry (Dix et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-fluorophenyl)but-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJDZKKBLLNDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584606 | |
Record name | 2-(2-Fluorophenyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104684-14-2 | |
Record name | 2-(2-Fluorophenyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104684-14-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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